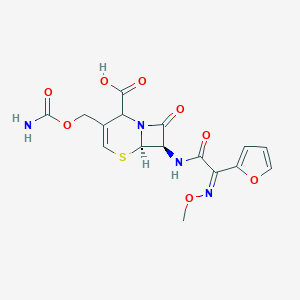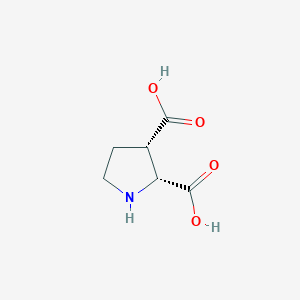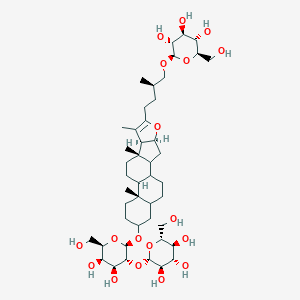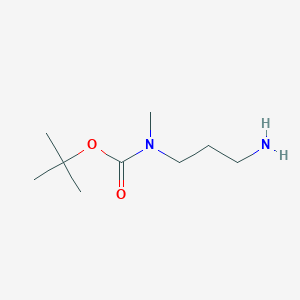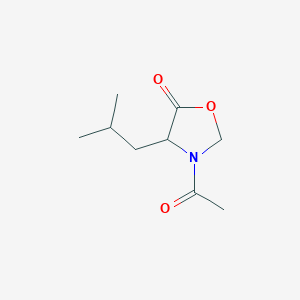
3-Acetyl-4-isobutyloxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-isobutyloxazolidin-5-one, also known as AIBO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. AIBO has a unique molecular structure that makes it an attractive candidate for the development of new drugs and therapeutic agents.
科学的研究の応用
3-Acetyl-4-isobutyloxazolidin-5-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
作用機序
The mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one is not fully understood. However, it is believed that 3-Acetyl-4-isobutyloxazolidin-5-one may inhibit the activity of certain enzymes by binding to their active sites. This binding may prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity.
生化学的および生理学的効果
3-Acetyl-4-isobutyloxazolidin-5-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to have antitumor properties, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the main advantages of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its unique molecular structure, which makes it an attractive candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are a number of future directions that could be explored in the study of 3-Acetyl-4-isobutyloxazolidin-5-one. One area of research could be the development of new drugs and therapeutic agents based on 3-Acetyl-4-isobutyloxazolidin-5-one. Another area of research could be the study of the mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Finally, the study of the biochemical and physiological effects of 3-Acetyl-4-isobutyloxazolidin-5-one could lead to the development of new antibiotics, antifungal agents, and cancer treatments.
合成法
The synthesis of 3-Acetyl-4-isobutyloxazolidin-5-one involves a multi-step process that begins with the reaction of isobutyraldehyde with hydroxylamine to form the oxime. This is followed by the reaction of the oxime with acetic anhydride to form the acetylated oxime. The final step involves the cyclization of the acetylated oxime to form 3-Acetyl-4-isobutyloxazolidin-5-one.
特性
CAS番号 |
150577-30-3 |
|---|---|
製品名 |
3-Acetyl-4-isobutyloxazolidin-5-one |
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3 |
InChIキー |
OHAMQMBQMVSFLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
正規SMILES |
CC(C)CC1C(=O)OCN1C(=O)C |
同義語 |
5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



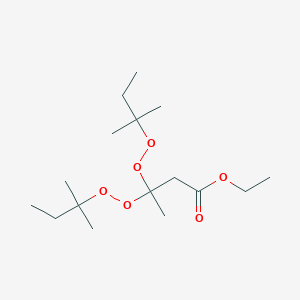
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
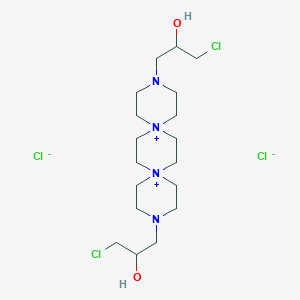
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
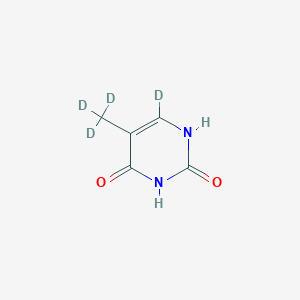
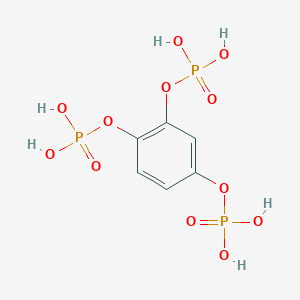
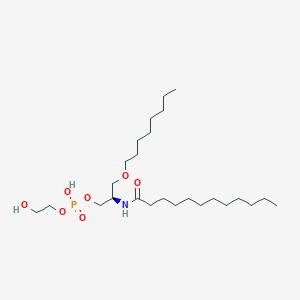
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
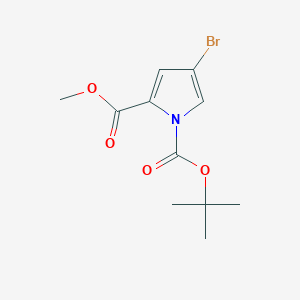
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
